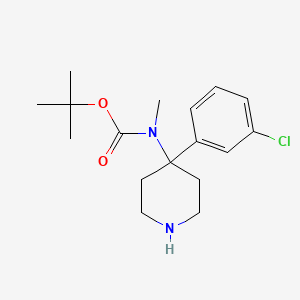
(4-Phenoxypyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxypyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C18H15NO2 It is characterized by a pyridine ring substituted with a phenoxy group at the 4-position and a phenylmethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-phenoxypyridine with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the pyridine nitrogen attacks the carbonyl carbon of benzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in oncology and neurology.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Phenoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. For example, derivatives of this compound have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Comparaison Avec Des Composés Similaires
(4-Phenoxypyridin-2-yl)methanol: Lacks the phenyl group, which may affect its binding properties and reactivity.
(4-Phenoxypyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
(4-Phenoxypyridin-2-yl)(4-chlorophenyl)methanol: The presence of a chlorine atom can influence the compound’s reactivity and biological activity.
Uniqueness: (4-Phenoxypyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyl groups provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
(4-phenoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H15NO2/c20-18(14-7-3-1-4-8-14)17-13-16(11-12-19-17)21-15-9-5-2-6-10-15/h1-13,18,20H |
Clé InChI |
MYICWGGESNSPMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC=CC(=C2)OC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)


![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)

![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)



![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)

![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)

